(S)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid
Overview
Description
(S)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid (Boc-L-AP4) is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications.
Mechanism Of Action
(S)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid acts as a positive allosteric modulator of mGluR4, leading to the inhibition of glutamate release and the reduction of synaptic transmission. This results in the suppression of neuronal excitability and the attenuation of various neurological symptoms.
Biochemical And Physiological Effects
(S)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid has been shown to have a variety of biochemical and physiological effects, including the reduction of seizure activity, the attenuation of neuropathic pain, and the improvement of motor function in Parkinson's disease models. The compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity.
Advantages And Limitations For Lab Experiments
One of the primary advantages of (S)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid is its specificity for mGluR4, which allows for targeted modulation of glutamate release and synaptic transmission. However, one limitation is the difficulty in synthesizing the compound, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on (S)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid, including the investigation of its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanisms underlying the compound's neuroprotective effects and to optimize its pharmacokinetic properties for clinical use.
In conclusion, (S)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its specificity for mGluR4 and neuroprotective effects make it an attractive target for further research and development.
Scientific Research Applications
(S)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, neuropathic pain, and Parkinson's disease. The compound is known to act as an agonist of the metabotropic glutamate receptor 4 (mGluR4), which is involved in the regulation of glutamate release and synaptic transmission.
properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)pent-4-ynoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h1,3-5,7-8,11H,6,9H2,(H,14,17)(H,15,16)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMVOEWWTJZRNL-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Pra-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.